molecular formula C18H15N3O3S B609569 NI-42

NI-42

Cat. No.: B609569
M. Wt: 353.4 g/mol
InChI Key: BMVCSXFOQPYKKC-UHFFFAOYSA-N
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Description

It is a potent inhibitor of the bromodomain of BRPF1, BRPF2, and BRPF3, with excellent selectivity over non-class IV bromodomain proteins . The compound has shown significant potential in epigenetic research due to its ability to modulate the activity of these proteins.

Scientific Research Applications

NI-42 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical probe to study the function of bromodomain and PHD finger-containing proteins.

    Biology: Helps in understanding the role of BRPFs in gene regulation and chromatin remodeling.

    Medicine: Potential therapeutic applications in diseases where BRPFs are implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NI-42 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the basic skeleton of this compound.

    Functionalization: Introduction of functional groups such as cyano and sulfonamide groups to enhance the inhibitory activity. This step often requires the use of reagents like cyanogen bromide and sulfonyl chlorides under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves:

    Batch reactors: Suitable for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous flow reactors: Ideal for large-scale production, offering advantages in terms of efficiency, consistency, and safety.

Chemical Reactions Analysis

Types of Reactions: NI-42 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and selectivity.

Mechanism of Action

NI-42 exerts its effects by inhibiting the bromodomain of BRPF1, BRPF2, and BRPF3. The mechanism involves:

    Binding to the bromodomain: this compound binds to the acetyl-lysine recognition pocket of the bromodomain, preventing the interaction with acetylated histones.

    Disruption of protein function: This binding disrupts the normal function of BRPFs, leading to changes in gene expression and chromatin structure.

    Molecular targets and pathways: The primary targets are the bromodomains of BRPF1, BRPF2, and BRPF3, which play crucial roles in epigenetic regulation.

Comparison with Similar Compounds

NI-42 is unique in its selectivity and potency compared to other bromodomain inhibitors. Similar compounds include:

    JQ1: A well-known bromodomain inhibitor with broader activity but less selectivity for BRPFs.

    I-BET762: Another bromodomain inhibitor with different selectivity profiles.

    PFI-1: A selective inhibitor of BRD4, with limited activity against BRPFs.

This compound stands out due to its high selectivity for BRPFs and its potential for use in targeted epigenetic therapies .

Properties

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVCSXFOQPYKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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